3-Methoxy-4-methylphenyl isothiocyanate chemical structure and properties
3-Methoxy-4-methylphenyl isothiocyanate chemical structure and properties
This technical guide details the chemical structure, physicochemical properties, synthetic pathways, and applications of 3-Methoxy-4-methylphenyl isothiocyanate .[1] It is designed for researchers in medicinal chemistry and organic synthesis who utilize this compound as a pharmacophore building block.[1][2]
[1]
Executive Summary
3-Methoxy-4-methylphenyl isothiocyanate is an electrophilic aryl isothiocyanate (ITC) utilized primarily as a reactive intermediate in the synthesis of thiourea-based bioactives.[1][2][3] Characterized by the presence of an electron-donating methoxy group at the meta position and a methyl group at the para position relative to the isothiocyanate moiety, this scaffold offers a unique electronic and steric profile for drug discovery.[1][2] It serves as a precursor for heterocycles (thiazoles, thiohydantoins) and as a covalent modifier in chemoproteomic profiling.[1][2]
Part 1: Chemical Identity & Structural Analysis
The compound consists of a benzene core substituted with an isothiocyanate group, a methoxy group, and a methyl group.[1][2][4] The electronic interplay between the electron-withdrawing ITC group and the electron-donating alkyl/alkoxy substituents modulates its reactivity toward nucleophiles.[1][2][3]
1.1 Nomenclature & Identifiers
| Parameter | Details |
| IUPAC Name | 1-Isothiocyanato-3-methoxy-4-methylbenzene |
| Common Name | 3-Methoxy-4-methylphenyl isothiocyanate |
| Precursor CAS | 16452-01-0 (3-Methoxy-4-methylaniline) |
| Structural Class | Aryl Isothiocyanate |
| Molecular Formula | C₉H₉NOS |
| Molecular Weight | 179.24 g/mol |
| SMILES | COc1cc(N=C=S)ccc1C |
1.2 Electronic & Steric Profile
-
Electronic Effect: The 3-methoxy (
) and 4-methyl ( ) groups are electron-donating.[1] This increases the electron density of the aromatic ring compared to an unsubstituted phenyl isothiocyanate.[1][2] Consequently, the electrophilicity of the isothiocyanate carbon ( ) is slightly attenuated, potentially improving selectivity for primary amines over competing nucleophiles like water (hydrolysis resistance).[1] -
Steric Effect: The 4-methyl group provides bulk para to the reactive center, influencing the binding conformation in enzyme pockets when this moiety is incorporated into inhibitors (e.g., kinase inhibitors).[1][2]
Part 2: Physicochemical Properties
Note: As a specialized intermediate, specific experimental constants are often extrapolated from close analogs (e.g., 4-methoxyphenyl isothiocyanate).[1] The values below represent calculated consensus data for predictive modeling.
| Property | Value (Predicted/Calculated) | Significance |
| Physical State | Oil or Low-melting Solid | Likely liquid at RT due to asymmetry.[1][2][3] |
| Boiling Point | 285–295 °C (at 760 mmHg) | High boiling point requires vacuum distillation for purification.[1][2] |
| LogP (Octanol/Water) | ~3.1 ± 0.4 | Lipophilic; suitable for CNS-active drug scaffolds.[1][2] |
| Topological PSA | ~44 Ų | Good membrane permeability profile.[1][2] |
| Solubility | Soluble in DCM, EtOAc, DMSO | Hydrophobic; poor water solubility.[1][2] |
| Stability | Moisture Sensitive | Slowly hydrolyzes to the corresponding aniline and COS.[1][2] |
Part 3: Synthetic Methodologies
Two primary routes exist for synthesizing 3-Methoxy-4-methylphenyl isothiocyanate from its aniline precursor (3-Methoxy-4-methylaniline ).[1][2][3]
Method A: The "Green" Desulfurization Route (Recommended)
This method avoids the use of highly toxic thiophosgene, utilizing Carbon Disulfide (
-
Reagents: 3-Methoxy-4-methylaniline,
, Triethylamine ( ), , DMAP (cat.), Ethanol/DCM.[1] -
Mechanism: Formation of a dithiocarbamate salt followed by elimination of
and .[1][2]
Protocol:
-
Dissolve 3-Methoxy-4-methylaniline (10 mmol) in Ethanol (20 mL).
-
Add
(12 mmol) and (50 mmol) dropwise. Stir for 2 hours at RT to form the dithiocarbamate intermediate (precipitate may form). -
Cool to 0°C. Add DMAP (3 mol%) and a solution of
(10 mmol) in Ethanol. -
Stir for 1 hour at 0°C, then warm to RT for 2 hours. Evolution of gas indicates conversion.[1][2]
-
Workup: Evaporate solvent. Redissolve in Hexane/EtOAc (9:1), filter off solids, and concentrate. Purify via flash chromatography (Silica, Hexane).[1][2]
Method B: The Thiophosgene Route (Traditional)
-
Reagents: 3-Methoxy-4-methylaniline, Thiophosgene (
), , /Water biphasic system.[1] -
Safety Note: Thiophosgene is highly toxic and corrosive.[1][2] Use only in a well-ventilated fume hood with appropriate neutralizing traps.[1][2]
Protocol:
-
Prepare a biphasic mixture of
(20 mL) and saturated aqueous (20 mL). -
Add Thiophosgene (11 mmol) to the organic layer.[1][2] Cool to 0°C.[1][2]
-
Slowly add 3-Methoxy-4-methylaniline (10 mmol) dissolved in
over 20 minutes. -
Stir vigorously for 2 hours.
-
Workup: Separate layers. Wash organic layer with 1N HCl (to remove unreacted amine) and brine.[1][2] Dry over
and concentrate.
Part 4: Reactivity & Mechanism of Action
The primary utility of this ITC is its reaction with nucleophiles (amines, thiols, hydrazines) to form stable covalent linkages.[1]
4.1 Nucleophilic Addition Mechanism
The carbon atom of the isothiocyanate group is electrophilic.[1][2] Upon attack by a primary amine, a thiourea derivative is formed.[1][2] This reaction is the basis for synthesizing many kinase inhibitors and TRP channel modulators.[1][2]
Graphviz Diagram: Synthesis & Reactivity Flow
Caption: Synthetic workflow transforming the aniline precursor into the isothiocyanate, followed by derivatization into thioureas and heterocycles.
4.2 Mechanism of Thiourea Formation
The reaction proceeds via a concerted addition mechanism where the amine lone pair attacks the central carbon of the ITC.[1][2]
Caption: Step-wise mechanism of nucleophilic addition of a primary amine to the isothiocyanate moiety.
Part 5: Biological Applications & Safety
5.1 Medicinal Chemistry Applications
-
Kinase Inhibition: The thiourea linker generated from this ITC is a classic bioisostere for urea linkers found in Type II kinase inhibitors (e.g., Sorafenib analogs).[1][2] The 3-methoxy group can function as a hydrogen bond acceptor, interacting with the "hinge region" or solvent-exposed areas of the kinase ATP pocket.[1][2]
-
TRP Channel Modulation: Isothiocyanates are known agonists of TRPA1 and TRPV1 channels.[1][2] This specific derivative allows researchers to probe the steric limits of the TRP binding site by comparing it to the smaller allyl isothiocyanate (mustard oil).[1][2]
-
Chemoproteomics: Can be used as a "warhead" to covalently modify cysteine residues in proteins, aiding in the identification of druggable pockets.[1][2]
5.2 Safety & Handling
-
Hazards: Isothiocyanates are lachrymators (tear-inducing) and potent skin sensitizers.[1][2]
-
Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Moisture causes degradation to the aniline.[1][2]
-
Disposal: Quench excess ITC with an amine solution (e.g., ammonia in methanol) to form the non-toxic thiourea before disposal.[1][2]
References
-
Munch, H., et al. (2008).[1][2] "A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate."[1][2][3] Tetrahedron Letters, 49(19), 3117-3119.[1]
-
Li, G., et al. (2020).[1][2] "Recent Advancement in Synthesis of Isothiocyanates." ChemRxiv.
-
National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 27882, 3-Methoxy-4-methylaniline.[1][2] [1]
-
Zhang, Y., et al. (2015).[1][2] "Isothiocyanates as a privileged scaffold in drug discovery."[1][2] Expert Opinion on Drug Discovery, 10(10).[1][2]
Sources
- 1. 3-Methoxy-4-methylaniline | C8H11NO | CID 27882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Methylphenyl isothiocyanate for synthesis 621-30-7 [sigmaaldrich.com]
- 3. 2284-20-0|4-Methoxyphenylisothiocyanate|BLD Pharm [bldpharm.com]
- 4. 4-Methoxyphenyl isothiocyanate (CAS 2284-20-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
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